1-(4-氟-2-甲氧基苯基)哌嗪;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

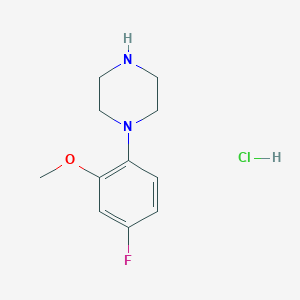

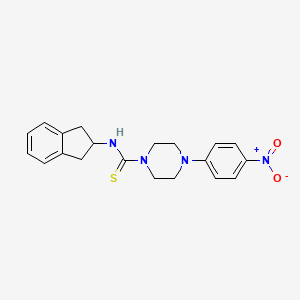

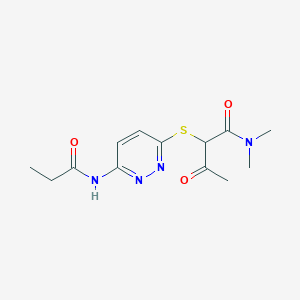

“1-(4-Fluoro-2-methoxyphenyl)piperazine;hydrochloride” is a chemical compound with the CAS Number: 186386-96-9 . It has a molecular weight of 246.71 . It is a powder at room temperature .

Synthesis Analysis

While specific synthesis methods for “1-(4-Fluoro-2-methoxyphenyl)piperazine;hydrochloride” were not found, piperazine derivatives can be synthesized through various methods. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The InChI code for “1-(4-Fluoro-2-methoxyphenyl)piperazine;hydrochloride” is1S/C11H15FN2O.ClH/c1-15-11-8-9 (12)2-3-10 (11)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

“1-(4-Fluoro-2-methoxyphenyl)piperazine;hydrochloride” is a powder at room temperature . It has a molecular weight of 246.71 .科学研究应用

神经影像学放射性配体开发

- [18F]p-MPPF,一种包含 1-(4-氟-2-甲氧基苯基)哌嗪的衍生物,被用作 PET 研究的放射性配体,以研究血清素能神经传递。它特别是一种 5-HT1A 受体的拮抗剂,可以研究各种动物模型和人类中的血清素动力学,表明其在神经科学研究中的效用以及在理解精神疾病中的潜在应用 (Plenevaux 等人,2000 年)。

理解神经传递和药物开发

- 可卡因滥用治疗剂:1-(4-氟-2-甲氧基苯基)哌嗪的衍生物已被合成并评估其作为可卡因滥用治疗中的长效药物的疗效。这些化合物对多巴胺和血清素转运蛋白表现出显着的选择性和亲和力,强调了它们在开发针对可卡因依赖症的疗法中的潜力 (Hsin 等人,2002 年)。

规模化合成和化学工艺开发

- 一种用于制备多巴胺摄取抑制剂GBR-12909 的稳健工艺已被开发,其中包含 1-(4-氟-2-甲氧基苯基)哌嗪作为其结构的一部分。这项研究突出了化学工程在制药工业中的重要性,展示了提高药物合成产率、可重复性和环境影响的努力 (Ironside 等人,2002 年)。

抗抑郁药和血清素再摄取抑制剂开发

- 以氟西汀为模型合成的化合物,包含 1-(4-氟-2-甲氧基苯基)哌嗪,已被合成为选择性血清素再摄取抑制剂 (SSRI),并具有潜在改善的不良反应特征。正在研究这些化合物治疗抑郁症的有效性,同时最大限度地减少常见 SSRI 引起的不良反应,如性功能障碍 (Dorsey 等人,2004 年)。

作用机制

Target of Action

1-(4-Fluoro-2-methoxyphenyl)piperazine hydrochloride is a piperazine derivative . It is assumed to have a mixed mechanism of action, with serotonergic and dopamine antagonistic properties . The primary targets of this compound are likely to be the serotonin and dopamine receptors, which play crucial roles in mood regulation, reward, and motor control .

Mode of Action

This compound interacts with its targets by inhibiting the reuptake and inducing the release of the monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines . The compound produces somewhat similar effects, although it is much less potent and is thought to have relatively insignificant abuse potential .

Biochemical Pathways

The compound’s interaction with serotonin and dopamine receptors affects various biochemical pathways. By inhibiting the reuptake of these neurotransmitters, it increases their concentration in the synaptic cleft, leading to prolonged neurotransmitter action. This can result in downstream effects such as mood elevation or stimulation .

Pharmacokinetics

Based on its structural similarity to other piperazine derivatives, it is likely to be well-absorbed orally, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of the compound’s action are primarily due to its interaction with serotonin and dopamine receptors. This can lead to changes in neuronal signaling and ultimately alter various physiological processes, including mood, reward, and motor control .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For example, certain substances may compete with the compound for binding to its target receptors, potentially reducing its efficacy. Additionally, extreme pH or temperature conditions could affect the compound’s stability .

属性

IUPAC Name |

1-(4-fluoro-2-methoxyphenyl)piperazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O.ClH/c1-15-11-8-9(12)2-3-10(11)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJCQWOCKGJWGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)N2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluoro-2-methoxyphenyl)piperazine;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2996683.png)

![N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B2996693.png)

![4-(3-fluorophenyl)-N-(4-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2996703.png)

![Methyl 2-methyl-5-{[(3,4,5,6-tetrachloropyridin-2-yl)formamido]methyl}furan-3-carboxylate](/img/structure/B2996705.png)